molecular formula C22H35N3O5 B14268210 Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)

Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)

Cat. No.: B14268210
M. Wt: 421.5 g/mol
InChI Key: HPHKDFFZSFCRLY-UHFFFAOYSA-N
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Description

The compound Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI) is a structurally complex molecule featuring a butanediamide backbone with multiple substituents:

  • N4-substituent: A chiral (1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl group.
  • N1-substituent: A phenylmethoxy (benzyloxy) moiety.
  • Backbone modifications: Hydroxy and 2-methylpropyl (isobutyl) groups at positions 2 and 3, respectively.
  • Stereochemistry: (2S,3R) configuration, critical for biological activity.

Properties

Molecular Formula

C22H35N3O5

Molecular Weight

421.5 g/mol

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-3-hydroxy-2-(2-methylpropyl)-N'-phenylmethoxybutanediamide

InChI

InChI=1S/C22H35N3O5/c1-14(2)12-16(19(27)24-18(21(29)23-6)22(3,4)5)17(26)20(28)25-30-13-15-10-8-7-9-11-15/h7-11,14,16-18,26H,12-13H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)

InChI Key

HPHKDFFZSFCRLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C(=O)NOCC1=CC=CC=C1)O)C(=O)NC(C(=O)NC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core butanediamide structure, followed by the introduction of the various substituents through a series of chemical reactions. These reactions may include nucleophilic substitution, oxidation, and reduction steps, each carried out under carefully controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with stringent quality control measures in place to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological activity, as well as to develop new drugs or therapies.

    Medicine: In medical research, this compound may be used to develop new pharmaceuticals or to study the mechanisms of action of existing drugs.

    Industry: In industrial applications, this compound may be used as a precursor for the synthesis of various materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI) involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the functional groups present in the compound. For example, in biological systems, this compound may interact with enzymes or receptors to modulate their activity, while in chemical reactions, it may act as a catalyst or reactant to facilitate the formation of new products.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and related butanediamide derivatives:

Compound Name N1 Substituent N4 Substituent/Modification Backbone Features Biological Target/Application Reference
Target Compound Phenylmethoxy (1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl 2-hydroxy, 3-(2-methylpropyl) MMP inhibition (inferred)
Marimastat Hydroxy (1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl 2-hydroxy, 3-(2-methylpropyl) Broad-spectrum MMP inhibitor
Batimastat Hydroxy 3-[(2-thienylthio)methyl] 2-(2-methylpropyl) MMP-2/MMP-9 inhibitor
UK-356618 [(1R)-1-phenylethyl]amino 3-[(3-methyl-4-phenyl)phenyl]propyl N4-hydroxy Preclinical MMP inhibitor
(2R)-N4-Hydroxy-N1-[(1S)-1-(indol-3-ylmethyl)... Indole-containing group Hydroxy 2-(2-methylpropyl) Anti-freezing mechanisms (studied)

Key Observations :

  • The N4-(methylamino)carbonyl moiety is conserved in marimastat and the target compound, suggesting a shared mechanism of MMP inhibition via zinc chelation .
  • Batimastat’s 3-[(2-thienylthio)methyl] substitution enhances selectivity for gelatinases (MMP-2/MMP-9), whereas the target compound’s 3-(2-methylpropyl) group may favor broader MMP interactions .

Pharmacological and Functional Comparisons

Matrix Metalloproteinase (MMP) Inhibition
  • Marimastat: Broad-spectrum inhibitor with IC50 values in the nanomolar range for MMP-1, -2, -3, and -7. Its hydroxy groups facilitate zinc coordination .
  • Batimastat : Selective for MMP-2/MMP-9 (IC50 ~1–10 nM) due to its thienylthio modification, but poor oral bioavailability .
  • Target Compound : The phenylmethoxy group at N1 may reduce polarity, improving membrane permeability compared to marimastat. However, the absence of direct activity data limits conclusive comparisons .
Stability and Bioavailability
  • Marimastat : Rapid plasma clearance due to hydrophilicity from hydroxy groups .
  • Target Compound : The phenylmethoxy substituent likely increases lipophilicity, suggesting improved CNS penetration relative to marimastat.

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